7-Octenyltrichlorosilane

Descripción

Overview of Organosilicon Compounds in Research

Organosilicon compounds are a class of chemical compounds containing carbon-silicon bonds. iust.ac.ir Their journey from academic curiosities in the 19th century to indispensable components in modern technology underscores their importance. iust.ac.irrsc.org These compounds are foundational to the production of silicones, which are widely used as sealants, adhesives, lubricants, and in medical applications. zmsilane.com In research, organosilanes, a subset of organosilicon compounds, are extensively used as coupling agents, surface modifiers, and as building blocks for complex molecular architectures. bohrium.comresearchgate.net The ability of silicon to form stable bonds with both organic and inorganic materials makes these compounds ideal for creating hybrid materials with a combination of desirable properties. zmsilane.com

The versatility of organosilicon chemistry allows for the synthesis of a vast array of molecules with specific functionalities. iust.ac.ir By altering the organic substituents attached to the silicon atom, researchers can fine-tune properties such as hydrophobicity, reactivity, and thermal stability. zmsilane.com This has led to their application in diverse fields including electronics, pharmaceuticals, and catalysis. bohrium.comiust.ac.ir

Significance of 7-Octenyltrichlorosilane in Surface Science and Polymer Chemistry

This compound (C₈H₁₅Cl₃Si) is a bifunctional molecule that possesses a terminal alkenyl group (the octenyl group) and a reactive trichlorosilyl (B107488) group. smolecule.com This dual functionality is the cornerstone of its significance in materials science. The trichlorosilyl group readily reacts with hydroxyl (-OH) groups present on the surfaces of many inorganic substrates like silica (B1680970), glass, and metal oxides, forming stable siloxane bonds (Si-O-Si). smolecule.com This reaction allows for the covalent attachment of the molecule to the surface, creating a self-assembled monolayer (SAM). smolecule.comacs.orgnih.gov

The terminal double bond of the octenyl chain provides a reactive handle for further chemical modifications. researchgate.net This is a key feature that distinguishes it from saturated alkylsilanes. smolecule.com In polymer chemistry, this vinyl group can participate in polymerization reactions, allowing the this compound-modified surface to be covalently integrated into a polymer matrix. researchgate.netresearchgate.net This leads to enhanced interfacial adhesion and improved mechanical properties of the resulting composite material. researchgate.net

Research has demonstrated the utility of this compound in various applications:

Surface Modification: It is used to create hydrophobic (water-repellent) surfaces and to introduce specific chemical functionalities for applications in microfluidics and biosensors. smolecule.com

Nanomaterial Functionalization: Studies have shown that functionalizing multi-walled carbon nanotubes with this compound improves their dispersion within a silicone elastomer matrix and enhances the Young's modulus of the composite. researchgate.netresearchgate.net At a loading of just 0.2 wt%, the Young's modulus was observed to increase by up to 50%. researchgate.net

Self-Assembled Monolayers (SAMs): The formation of SAMs using this compound has been studied in detail, with research showing that full monolayers can be formed on silicon wafers at room temperature within 120-180 seconds using contact printing techniques. acs.orgnih.gov The growth kinetics of these films have been found to follow apparent Langmuir adsorption kinetics. acs.orgnih.gov

The ability of this compound to bridge the gap between inorganic substrates and organic polymers makes it a valuable tool for creating advanced materials with tailored properties for a wide range of technological applications. smolecule.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅Cl₃Si | nih.gov |

| Molecular Weight | 245.6 g/mol | nih.gov |

| Boiling Point | 223-224 °C | chemicalbook.comsigmaaldrich.com |

| Density | 1.07 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.458 | chemicalbook.comsigmaaldrich.com |

| CAS Number | 52217-52-4 | nih.gov |

Research Findings on Film Growth Rate of this compound

| Experimental Condition | Observed Film Growth Rate Constant | Source(s) |

| Dew point of 10 °C, 50 mM ink concentration in toluene (B28343) | 0.05 s⁻¹ | acs.orgnih.govillinois.edu |

| Lower ambient humidity (dew points of 1−3 °C) | Approximately a factor of 2 slower than at 10 °C dew point | acs.orgnih.govillinois.edu |

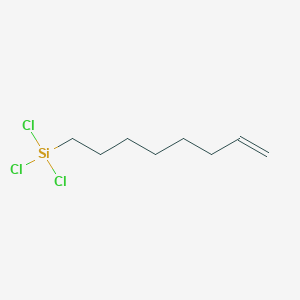

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

trichloro(oct-7-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFISPHKHJHQREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068717 | |

| Record name | Trichloro-7-octenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52217-52-4 | |

| Record name | 7-Octenyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro-7-octen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro-7-octen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro-7-octenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro-7-octenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for 7 Octenyltrichlorosilane

Optimized Laboratory-Scale Synthesis Protocols

The laboratory synthesis of 7-octenyltrichlorosilane is primarily achieved through the hydrosilylation of 1-octene (B94956) with trichlorosilane (B8805176). This process requires careful control of reaction conditions and subsequent purification to achieve high purity.

The core synthetic route to this compound is the platinum-catalyzed hydrosilylation of 1-octene with trichlorosilane (HSiCl₃). smolecule.com This addition reaction involves the attachment of the silicon-hydrogen bond across the carbon-carbon double bond of the alkene. The reaction typically proceeds with anti-Markovnikov regioselectivity, meaning the silicon atom bonds to the terminal carbon of the 1-octene, yielding the desired linear this compound isomer. smolecule.com

The general reaction is as follows: CH₂=CH(CH₂)₅CH₃ + HSiCl₃ → Cl₃Si(CH₂)₇CH₃

Catalytic systems are crucial for the efficiency of the synthesis. Platinum-based catalysts are the industry standard due to their high activity and selectivity. smolecule.com Commonly used catalysts include:

Hexachloroplatinic acid (H₂PtCl₆) , also known as Speier's catalyst.

Karstedt's catalyst , a platinum(0) complex, which offers excellent performance. smolecule.com

Optimal catalyst concentrations typically range from 5 to 50 parts per million relative to the silane (B1218182). smolecule.com The reaction is sensitive to moisture and is therefore conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of trichlorosilane and the final product. smolecule.comamazonaws.com Non-polar solvents like toluene (B28343) or hexane (B92381) are often preferred. smolecule.com Temperature control is also critical, with optimal ranges generally falling between 60-100°C to ensure a reasonable reaction rate while minimizing side reactions like isomerization of the double bond. smolecule.com

Achieving high purity is essential for the successful application of this compound, particularly in surface modification where impurities can disrupt the formation of well-ordered monolayers. smolecule.com

Vacuum Distillation : The primary method for purifying this compound is distillation. smolecule.com Given its relatively high boiling point (223-224°C at atmospheric pressure), vacuum distillation is employed to lower the boiling temperature and prevent thermal decomposition. smolecule.comchemicalbook.com This technique effectively separates the product from unreacted starting materials, catalyst residues, and lower or higher boiling point byproducts. smolecule.com

Chromatography : For applications demanding ultra-high purity, column chromatography can be utilized. In one instance, silica (B1680970) gel treated with a silylating agent was used to purify a reaction mixture containing silsesquioxanes derived from this compound. open.ac.uk

Quality Control : The purity of the final product is typically assessed using gas chromatography (GC). smolecule.com Industrial specifications often require purity levels greater than 95%, with some applications demanding purities of 99% or higher. smolecule.com

Industrial Production Considerations and Process Optimization

Scaling up the synthesis of this compound for industrial production involves optimizing the process for efficiency, safety, and cost-effectiveness.

Reactor Design : Continuous flow reactors are often favored over batch processes for large-scale production. They offer superior heat transfer, more precise reaction control, and enhanced safety. smolecule.com

Process Parameters : Key parameters are carefully controlled in an industrial setting:

Reagent Purity : Trichlorosilane and 1-octene are purified before use to remove any impurities that could poison the catalyst or affect product quality. smolecule.com

Molar Ratio : A slight excess of trichlorosilane (1.1-1.5 equivalents) is often used to maximize the conversion of the more expensive 1-octene. smolecule.com

Temperature Control : The reaction temperature is maintained within a narrow optimal range, typically between 70-90°C, in the continuous flow reactor. smolecule.com

Separation : The crude product is continuously separated from unreacted materials and byproducts, primarily through distillation. smolecule.com

The purified this compound is stored and transported in moisture-resistant containers under an inert gas to prevent degradation via hydrolysis. smolecule.comamazonaws.com

Design of Precursors and Structural Analogs for Tailored Reactivity

The molecular structure of this compound makes it a versatile precursor for various materials. Its reactivity can be understood by comparing it with other common organotrichlorosilanes.

Octadecyltrichlorosilane (C₁₈H₃₇Cl₃Si) is another widely used silane for forming self-assembled monolayers, particularly for creating hydrophobic surfaces.

| Feature | This compound | Octadecyltrichlorosilane (OTS) |

| Alkyl Chain | C8 (octenyl) | C18 (octadecyl) |

| Unsaturation | Contains a terminal C=C double bond | Fully saturated alkyl chain |

| Primary Application | Surface modification, precursor for further functionalization via the double bond | Creation of dense, hydrophobic, and stable monolayers |

| Reactivity | Dual reactivity: Si-Cl for surface attachment, C=C for subsequent reactions (e.g., polymerization, oxidation) smolecule.comresearchgate.net | Single reactivity: Si-Cl for surface attachment |

The key difference is the terminal vinyl group in this compound, which provides a reactive handle for post-deposition modification, a feature that the saturated OTS lacks. smolecule.com

Vinyltrichlorosilane (C₂H₃Cl₃Si) is a shorter-chain analog that also possesses a terminal double bond.

| Feature | This compound | Vinyltrichlorosilane |

| Alkyl Chain Length | C8 | C2 |

| Monolayer Properties | Forms thicker, more flexible monolayers due to the longer alkyl chain | Forms thinner, more rigid monolayers |

| Reactivity | The terminal vinyl group is more sterically accessible; the longer chain can influence packing density | The vinyl group is highly reactive and prone to polymerization. smolecule.com Can also serve as a reactant in ene reactions to produce other alkenyltrichlorosilanes. oup.com |

While both compounds feature a reactive vinyl group, the longer octenyl chain in this compound provides greater flexibility and van der Waals interactions, influencing the structure and properties of the resulting self-assembled monolayers. Vinyltrichlorosilane itself can be a precursor in an ene reaction with 1-hexene (B165129) to synthesize 4-octenyltrichlorosilane, an isomer of this compound. oup.com

Comparison with 7-Octenyltrimethoxysilane

The comparison between this compound and 7-Octenyltrimethoxysilane highlights the differences imparted by the hydrolyzable groups attached to the silicon atom, as both share the same 7-octenyl organic chain. nih.govnih.gov This shared octenyl group means both compounds can be used to introduce a long, flexible spacer with a terminal reactive site onto a substrate. shinetsusilicones.com

The key difference is the nature of the leaving groups on the silicon atom: three chlorine atoms for the trichlorosilane versus three methoxy (B1213986) groups (-OCH₃) for the trimethoxysilane (B1233946). nih.govnih.gov this compound is generally more reactive. The Si-Cl bond hydrolyzes very rapidly, often violently, in the presence of water, releasing hydrochloric acid (HCl) as a byproduct. chembk.com This high reactivity can be advantageous for rapid surface coverage but requires stringent anhydrous conditions during synthesis and handling to prevent premature reaction. smolecule.com

In contrast, 7-Octenyltrimethoxysilane hydrolyzes at a more controlled rate, producing methanol (B129727) (CH₃OH) as a byproduct. This slower, more manageable reaction can be beneficial for achieving more ordered and uniform self-assembled monolayers on surfaces. The choice between a trichlorosilane and a trimethoxysilane often depends on the desired reaction kinetics and the sensitivity of the substrate or other components in the system to the acidic byproduct (HCl) versus the alcohol byproduct (methanol). Both are used as coupling agents to link organic and inorganic materials. gelest.com

| Property | This compound | 7-Octenyltrimethoxysilane |

|---|---|---|

| Molecular Formula | C₈H₁₅Cl₃Si nih.gov | C₁₁H₂₄O₃Si nih.gov |

| Molecular Weight | 245.6 g/mol nih.gov | 232.39 g/mol nih.gov |

| Hydrolyzable Groups | Trichloro (-SiCl₃) | Trimethoxy (-Si(OCH₃)₃) nih.gov |

| Reactivity | Very high, rapid hydrolysis | Moderate, controlled hydrolysis |

| Hydrolysis Byproduct | Hydrochloric acid (HCl) chembk.com | Methanol (CH₃OH) |

| Shared Feature | Both possess a 7-octenyl chain for surface attachment and further functionalization shinetsusilicones.com | |

| Primary Application | Coupling agents and surface modifiers smolecule.comgelest.com |

Surface Functionalization and Self Assembled Monolayer Sam Formation

Mechanism of Covalent Grafting onto Inorganic Substrates

The covalent attachment of 7-Octenyltrichlorosilane to inorganic substrates is a multi-step process initiated by the highly reactive trichlorosilyl (B107488) headgroup. This process results in a durable organic film, fundamentally altering the substrate's surface characteristics.

The primary mechanism for grafting this compound onto substrates like glass, silica (B1680970) (SiO₂), and various metal oxides is the formation of siloxane bonds (Si-O-Si). The process begins with the hydrolysis of the silicon-chlorine bonds of the trichlorosilyl group in the presence of water, converting them into more reactive silanol (B1196071) groups (Si-OH). These newly formed silanols then undergo a condensation reaction with the hydroxyl groups (-OH) present on the substrate surface. This reaction releases water and forms a strong, covalent siloxane bridge between the this compound molecule and the substrate. Additionally, lateral polymerization can occur between adjacent hydrolyzed silane (B1218182) molecules, creating a cross-linked, stable monolayer network on the surface.

The presence of a thin layer of adsorbed water on the substrate surface plays a crucial, albeit complex, role in the formation of the silane layer. This water is essential for the initial hydrolysis of the trichlorosilyl headgroup of the this compound, which is a necessary precursor to the condensation reaction with the surface hydroxyls.

Research on the formation of this compound (OCT) monolayers via contact printing has demonstrated a direct correlation between ambient humidity and the rate of film growth. An increase in humidity leads to a faster assembly of the monolayer. For instance, at a dew point of 10 °C, the observed film growth rate constant was approximately twice as fast as when the deposition was carried out at a lower ambient humidity with dew points of 1–3 °C acs.orgillinois.edu. However, an excess of water can be detrimental, leading to the premature polymerization of the silane molecules in solution or on the stamp before they can attach to the substrate. This can result in the undesirable deposition of polysiloxane particles and a disordered film morphology acs.orgillinois.edu. Therefore, controlling the amount of water is critical to achieving a uniform, high-coverage monolayer.

Table 1: Effect of Humidity on this compound (OCT) Film Growth Rate This table illustrates the impact of ambient humidity on the growth rate constant of OCT monolayers deposited by contact printing.

| Deposition Condition | Dew Point (°C) | Ink Concentration (Toluene) | Observed Film Growth Rate Constant (s⁻¹) |

| High Humidity | 10 | 50 mM | 0.05 |

| Low Humidity | 1–3 | 50 mM | ~0.025 (approx. 2x slower) |

Fabrication of Self-Assembled Monolayers (SAMs)

The creation of well-ordered SAMs from this compound can be achieved through several deposition techniques. The choice of method depends on factors such as the desired film quality, substrate type, and scalability of the process.

Solution-based deposition is a common and versatile method for forming SAMs. This technique typically involves immersing the substrate in a dilute solution of this compound in an anhydrous organic solvent.

A specific application of this method is contact printing, where a poly(dimethylsiloxane) (PDMS) stamp is inked with a solution of the silane and then brought into contact with the substrate. Studies using this technique for this compound have shown that full monolayers can be formed at room temperature with contact times of 120–180 seconds acs.orgillinois.edu. The growth kinetics follow an apparent Langmuir adsorption model, with the film growth rate being dependent on both the ambient humidity and the concentration of the silane solution used to ink the stamp acs.orgillinois.edu. For example, using a 50 mM solution of OCT in toluene (B28343), a uniform, high-coverage film can be readily obtained acs.orgillinois.edu. However, care must be taken not to overload the stamp with the ink, as higher concentrations can lead to the formation of polysiloxane particles on the surface acs.orgillinois.edu.

When compared to traditional immersion, the structural evolution of films deposited by contact printing can differ significantly. Immersion of a Si(100) substrate in a 50 mM toluene solution of OCT resulted in a much smaller deposition rate constant (7 × 10⁻⁴ s⁻¹) and a limiting film thickness of approximately 7 Å, which is less than a full monolayer illinois.edu.

Table 2: Research Findings on Solution-Based Deposition of this compound (OCT) This table summarizes key findings from studies on the solution-based deposition of OCT SAMs.

| Deposition Method | Substrate | Silane Concentration | Deposition Time | Key Findings |

| Contact Printing | Si(100) | 5-100 mM in Toluene | 10-180 s | Full monolayer achieved in 120-180 s. Growth rate increases with humidity and concentration. Uniform films obtained with optimal ink loading. |

| Immersion | Si(100) | 50 mM in Toluene | Varied | Significantly slower deposition rate (k = 7 × 10⁻⁴ s⁻¹) compared to contact printing. Limiting thickness was ~7 Å, indicating less than a full monolayer. |

Vapor phase deposition is an alternative method for forming SAMs that offers excellent control over the deposition process and can produce highly uniform and reproducible films. In this technique, the substrate is exposed to the vapor of the silane precursor in a controlled environment, often under vacuum or at elevated temperatures. The vaporized this compound molecules adsorb onto the substrate surface, where they react with the surface hydroxyl groups.

This method minimizes the presence of excess water, which can be difficult to control in solution-based methods, thereby reducing the likelihood of forming undesirable polysiloxane aggregates. The process parameters, such as temperature, pressure, and deposition time, can be precisely controlled to influence the quality and thickness of the resulting SAM. While specific research detailing the vapor phase deposition of this compound is less common than for other silanes like octadecyltrichlorosilane (OTS), the general principles apply. The process facilitates the hydrolysis and condensation reactions required for SAM formation, typically at elevated temperatures, leading to the creation of a uniform, covalently bonded monolayer.

Microcontact Printing (μCP) for Patterned SAMs

Microcontact printing (μCP) is a soft lithography technique used to create patterned SAMs on a substrate with high resolution. The process involves using a patterned polydimethylsiloxane (PDMS) stamp to transfer an "ink," in this case, this compound, onto a surface.

The basic steps of μCP are as follows:

Stamp Inking : The PDMS stamp is inked with a solution of this compound.

Solvent Evaporation : The solvent from the ink is allowed to evaporate, leaving the silane molecules on the stamp's surface.

Contact Transfer : The inked stamp is brought into physical contact with the substrate (e.g., a Si(100) wafer). The this compound molecules are transferred from the raised regions of the stamp to the substrate, forming a patterned monolayer.

Research on the growth kinetics of this compound (referred to as OCT) SAMs deposited by μCP on Si(100) has shown that full monolayers can be achieved at room temperature with printing times of 120–180 seconds. The assembly process follows apparent Langmuir adsorption kinetics. Uniform, high-coverage films are readily obtained, provided the stamp is not overloaded with the ink. Excessive ink concentration can lead to the formation of siloxane polymers through hydrolysis, which then deposit as particles on the surface. The efficiency of transfer for short-chain inks like this compound is high, as they permeate the PDMS stamp more deeply than longer-chain silanes.

Influence of Environmental Factors on SAM Growth (e.g., Humidity, Temperature)

The formation and quality of this compound SAMs are significantly influenced by environmental conditions, primarily humidity and temperature.

Humidity : The rate of SAM formation increases with ambient humidity. The hydrolysis of the trichlorosilane (B8805176) headgroup is a critical step for the covalent bonding to the surface and for the cross-linking between adjacent molecules. This reaction requires water. Studies have shown that the measured rates of assembly for this compound were approximately twice as slow when printing was carried out at a lower ambient humidity (dew points of 1–3 °C) compared to a higher humidity (dew point of 10 °C). However, excessive water can lead to unwanted polymerization of the silane in solution or on the stamp before transfer, resulting in particulate contamination on the substrate.

Temperature : Temperature also affects the growth rate of the SAM. However, for this compound, increasing the deposition temperature from 25°C to 45°C resulted in only a slight increase in the film growth rate. In contrast, for other organosilanes like octadecyltrichlorosilane (OTS), lower temperatures (5°C to 20°C) can lead to more highly ordered monolayer structures, while higher temperatures (40°C) may result in more amorphous films.

The table below summarizes the effect of environmental factors on the growth rate constant of this compound SAMs.

| Factor | Condition | Observed Effect on Growth Rate |

| Humidity | Dew Point: 1-3°C | Slower rate of assembly |

| Dew Point: 10°C | Faster rate of assembly (approx. 2x faster) | |

| Temperature | 25°C to 45°C | Slight increase in film growth rate |

Advanced Characterization of Surface-Modified Substrates and SAMs

A suite of advanced surface analysis techniques is employed to characterize the morphology, chemical composition, and thickness of surfaces modified with this compound.

Atomic Force Microscopy (AFM) for Surface Morphology and Polymer Film Growth

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to obtain topographical images of surfaces at the nanoscale. It is invaluable for studying the morphology of this compound SAMs.

AFM analysis has been used to characterize the films formed by contact printing this compound. These studies reveal that uniform, high-coverage films can be achieved under optimal conditions. However, when the stamp is overloaded with ink, AFM images show the presence of significant numbers of adsorbed particles. These particles are attributed to siloxane polymers formed by the premature hydrolysis of the silane. The ability of AFM to visualize the surface with high resolution allows for the direct observation of such defects and the optimization of the deposition process to achieve smooth, homogeneous monolayers.

X-ray Photoelectron Spectroscopy (XPS) for Chemical Composition and Catalyst Concentration

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is used to confirm the successful deposition of silane layers and to analyze their chemical integrity.

For a surface modified with this compound, XPS can provide the following information:

Elemental Composition : Detection of Silicon (Si), Carbon (C), and Oxygen (O) peaks confirms the presence of the silane layer on the substrate. The relative atomic concentrations can be used to assess the layer's stoichiometry.

Chemical Bonding : High-resolution scans of the Si 2p, C 1s, and O 1s peaks provide information about the chemical bonding states. For instance, the Si 2p spectrum can distinguish between silicon in the substrate (e.g., SiO₂) and silicon in the siloxane (Si-O-Si) network of the SAM.

Surface Purity : XPS can detect contaminants on the surface that may interfere with the SAM formation or subsequent functionalization steps.

Ellipsometry for Film Thickness Monitoring

Ellipsometry is an optical technique for investigating the dielectric properties (complex refractive index or dielectric function) and thickness of thin films. It measures the change in polarization of light upon reflection from a surface. This change is represented by the amplitude ratio, Ψ, and the phase difference, Δ.

Ellipsometry is a powerful tool for real-time monitoring of the growth of this compound SAMs. By measuring the changes in Ψ and Δ over time, the increase in film thickness can be precisely tracked. This data is used to determine the growth kinetics of the monolayer. For instance, studies on the contact printing of this compound used ellipsometry to establish that full monolayers were formed within 120-180 seconds and to quantify the effect of humidity on the growth rate.

The table below shows representative data on film growth kinetics for this compound obtained via ellipsometry.

| Parameter | Value | Conditions |

| Time to Full Monolayer | 120 - 180 s | Room Temperature |

| Film Growth Rate Constant | 0.05 s⁻¹ | 50 mM ink concentration, 10°C dew point |

| Film Growth Rate Constant | ~0.025 s⁻¹ | 50 mM ink concentration, 1-3°C dew point |

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy for In Situ Monitoring

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a technique used to obtain infrared spectra of samples in contact with an ATR crystal. It is particularly well-suited for in situ monitoring of surface chemical reactions in real-time.

The formation of this compound layers on a germanium (Ge) substrate has been quantitatively monitored in situ using ATR-FTIR. This method allows for the direct observation of key chemical events during the self-assembly process:

Surface Activation : Monitoring the Ge-OH groups on the substrate surface.

Silanization Reaction : Observing the disappearance of Si-Cl bands and the formation of Ge-O-Si bonds as the this compound reacts with the surface.

Polymerization : Tracking the growth of the silane layer and detecting unwanted side reactions, such as polymerization in the solution.

Terminal Group Integrity : The technique can also monitor the state of the terminal vinyl group (-CH=CH₂) of the octenyl chain. In some experiments, partial oxidation of this double bond was observed, a crucial detail for subsequent chemical modifications.

This real-time, quantitative analysis provides deep physicochemical insights into the growth and structure of the SAM, enabling the optimization of reaction conditions for creating high-quality, functionalized surfaces.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are powerful techniques for the nanoscale structural characterization of surfaces functionalized with this compound. These methods provide direct visualization of the self-assembled monolayer (SAM), offering insights into its thickness, uniformity, and interfacial characteristics. Due to the high-energy electron beam used, samples for TEM analysis must be sufficiently thin, typically less than 100 nm. This necessitates specialized sample preparation, especially for analyzing a thin monolayer on a bulk substrate.

Cross-sectional analysis is the primary mode of investigation for SAMs using TEM. This involves preparing a thin slice of the material perpendicular to the surface, allowing for direct imaging of the layer structure. A common and precise method for preparing these cross-sections from larger substrates is Focused Ion Beam (FIB) milling. In this process, a focused beam of ions, typically gallium, is used to cut and thin a specific area of interest, creating a sample suitable for TEM imaging. To protect the SAM surface from ion beam damage during this process, a protective layer, often of platinum or carbon, is deposited over the monolayer before milling commences.

Once the cross-section is prepared, it is transferred to a TEM grid for analysis. In bright-field TEM mode, the this compound SAM can be observed as a distinct layer of different contrast between the substrate (e.g., silicon oxide) and the protective overlayer. From these images, precise measurements of the monolayer's thickness can be obtained. The uniformity of the SAM across the surface can also be assessed, revealing any potential defects, such as areas of incomplete coverage or the formation of polymeric aggregates.

High-Resolution TEM (HRTEM) provides even greater detail at the atomic and molecular scale. HRTEM can be used to visualize the interface between the substrate and the this compound monolayer, providing information on the quality of the covalent attachment and the nature of the siloxane (Si-O-Si) network that forms at the base of the SAM. While resolving individual alkyl chains within the monolayer is extremely challenging, HRTEM can reveal the degree of order and packing density of the molecules, particularly when viewed in cross-section. The interface between the SAM and the substrate can be imaged to ensure that the functionalization has proceeded without causing significant disruption to the underlying substrate material.

The analysis of nanostructures formed from this compound is not limited to planar SAMs. TEM is also invaluable for characterizing nanoparticles or porous materials that have been functionalized with this organosilane. In these cases, TEM can confirm the conformal coating of the nanostructures and measure the thickness of the organic layer. For instance, in studies involving functionalized porous silicon, TEM has been used to confirm that the organosilanization process does not significantly alter the morphology of the porous structure.

Detailed Research Findings from TEM/HRTEM Analysis

While specific studies focusing exclusively on the TEM analysis of this compound are not widely available, data from analogous alkyltrichlorosilane SAMs provide a strong basis for the expected findings. Research on similar long-chain alkylsilanes has demonstrated the capability of cross-sectional TEM to measure monolayer thickness with sub-nanometer precision. For a fully extended 7-octenyl chain, the theoretical length is approximately 1 nm. TEM analysis would be expected to confirm a monolayer thickness in this range, providing evidence of a well-ordered, upright assembly of the molecules on the substrate.

The data table below illustrates the type of quantitative information that can be extracted from TEM analysis of a this compound SAM on a silicon substrate.

| Measurement Parameter | Value | Method of Determination | Significance |

| Monolayer Thickness | 1.0 ± 0.2 nm | Cross-sectional TEM | Confirms the formation of a monolayer and provides insight into molecular orientation. |

| Substrate Oxide Thickness | 1.5 ± 0.3 nm | Cross-sectional HRTEM | Characterizes the native oxide layer on which the SAM is formed. |

| Surface Roughness (RMS) | < 0.5 nm | TEM line profile analysis | Indicates the smoothness and uniformity of the self-assembled monolayer. |

| Interfacial Layer | Present | Cross-sectional HRTEM | Visualizes the siloxane network at the substrate-SAM interface. |

HRTEM imaging of the interface would be expected to show a thin, amorphous silicon dioxide layer on the crystalline silicon substrate, followed by the this compound monolayer. The interface between the silicon dioxide and the SAM is where the crucial Si-O-Si covalent linkages are formed, anchoring the monolayer to the surface. The quality of this interface, as observed by HRTEM, is a key indicator of the stability and robustness of the functionalized surface. Any observed discontinuities or variations in the thickness of the monolayer in TEM images would point to non-ideal self-assembly conditions, such as the presence of excess water leading to polymerization in solution, or contaminants on the substrate surface hindering uniform monolayer formation.

Chemical Reactivity and Derivatization of the Octenyl Group

Reactions of the Terminal Alkene Moiety

The terminal C=C double bond in 7-octenyltrichlorosilane behaves as a typical alkene, undergoing a variety of addition and oxidation reactions. These reactions are instrumental in functionalizing surfaces and synthesizing new materials.

The terminal alkene of this compound can be oxidized to yield a range of functional groups, including carboxylic acids, organic nitrates, and carbonyl compounds. These transformations are crucial for altering the chemical properties of surfaces modified with this silane (B1218182).

Carboxylic Acid Formation: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. wikipedia.orgbyjus.com When this compound is treated with ozone followed by an oxidative workup (e.g., with hydrogen peroxide), the terminal alkene is cleaved to form a carboxylic acid. This reaction would yield a trichlorosilyl-terminated heptanoic acid. The progress of this reaction can be monitored by spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the C=C stretching vibration and the appearance of a broad O-H stretch and a strong C=O stretch characteristic of a carboxylic acid.

Organic Nitrates: The formation of organic nitrates from alkenes typically occurs in the atmosphere through reactions with nitrogen oxides. gelest.com While specific studies on the direct nitration of this compound are not prevalent in the reviewed literature, the general mechanism involves the reaction of the alkene with a nitrating agent. For instance, in the presence of nitric acid, an electrophilic addition across the double bond could potentially lead to the formation of a nitro-alcohol or other nitrated species. The characterization of such products would involve techniques like mass spectrometry to confirm the addition of a nitrate (B79036) group and NMR spectroscopy to determine the structure.

Carbonyl Compounds: Ozonolysis with a reductive workup (e.g., using zinc and water or dimethyl sulfide) is a standard method to convert alkenes into aldehydes or ketones. youtube.commasterorganicchemistry.com For the terminal alkene of this compound, this reaction would yield a trichlorosilyl-terminated heptanal. The formation of the aldehyde can be confirmed by the appearance of a characteristic C-H stretch around 2720 cm⁻¹ and a strong C=O stretch around 1725 cm⁻¹ in the IR spectrum.

| Oxidation Reaction | Reagents | Major Product Functional Group | Key Characterization Peaks (FTIR) |

| Carboxylic Acid Formation | 1. O₃ 2. H₂O₂ | Carboxylic Acid (-COOH) | Broad O-H (2500-3300 cm⁻¹), C=O (~1710 cm⁻¹) |

| Carbonyl (Aldehyde) Formation | 1. O₃ 2. Zn/H₂O or DMS | Aldehyde (-CHO) | C-H (~2720 cm⁻¹), C=O (~1725 cm⁻¹) |

This table summarizes the expected outcomes of oxidation reactions on the terminal alkene of this compound based on general organic chemistry principles.

The thiol-ene "click" reaction is a highly efficient and versatile method for forming carbon-sulfur bonds. wikipedia.org This reaction proceeds via a radical-mediated addition of a thiol to an alkene, typically initiated by UV light or a radical initiator. wikipedia.orgrsc.org In the context of this compound, the terminal alkene can readily participate in thiol-ene reactions, allowing for the covalent attachment of thiol-containing molecules.

This reaction is particularly useful for surface modification, where a self-assembled monolayer (SAM) of this compound can be functionalized with a variety of thiols, introducing new chemical properties to the surface. The anti-Markovnikov addition of the thiol across the double bond is the major product, which can be confirmed by NMR and mass spectrometry.

The octenyl group of this compound can participate in polymerization reactions. Radical polymerization, initiated by a radical initiator, can lead to the formation of a polymer with a polysiloxane backbone and pendant octenyl groups, or if the alkene participates, a polyethylene-type backbone with trichlorosilyl (B107488) side chains. libretexts.orgfujifilm.comyoutube.com The specific architecture of the resulting polymer would depend on the reaction conditions and the reactivity of the two functional groups.

While the focus of this section is on the octenyl group, it is important to note that the trichlorosilyl group is highly susceptible to nucleophilic substitution. This allows for the conversion of this compound into various derivatives.

Alkoxysilanes: Reaction with alcohols in the presence of a base (to neutralize the HCl byproduct) leads to the formation of alkoxysilanes. For example, reaction with methanol (B129727) would yield 7-octenyltrimethoxysilane. This transformation is often desirable as methoxysilanes are less reactive towards hydrolysis than chlorosilanes, making them easier to handle and store.

Aminosilanes: Similarly, reaction with primary or secondary amines results in the formation of aminosilanes. amazonaws.com These compounds are valuable as coupling agents and for further chemical modifications.

Surface-Initiated Polymerization (SIP)

A significant application of this compound is in surface-initiated polymerization (SIP), a technique used to grow polymer chains directly from a surface. This "grafting-from" approach allows for the formation of dense and well-defined polymer brushes.

This compound plays a critical role as a surface anchor in Surface-Initiated Ring-Opening Metathesis Polymerization (SI-ROMP). illinois.edu In this process, a self-assembled monolayer (SAM) of this compound is first formed on a substrate, typically silicon with a native oxide layer. The trichlorosilyl group reacts with the surface hydroxyl groups to form a covalent Si-O-Si linkage.

This SAM presents a surface of terminal alkene groups. A Grubbs-type ruthenium catalyst is then introduced, which reacts with the surface-bound octenyl groups to form a surface-tethered ruthenium alkylidene complex. illinois.eduorganic-chemistry.org This immobilized catalyst then initiates the ring-opening metathesis polymerization of a cyclic olefin monomer, such as norbornene or its derivatives, from the surface. illinois.edu

The growth of the polymer film can be controlled by factors such as monomer concentration, reaction time, and temperature. illinois.edu The resulting polymer brushes can be characterized by techniques like ellipsometry to measure film thickness, X-ray photoelectron spectroscopy (XPS) to determine elemental composition, and atomic force microscopy (AFM) to visualize the surface morphology. illinois.edunih.gov

| Parameter | Influence on SI-ROMP | Research Finding |

| Catalyst Concentration | Affects the rate and efficiency of polymerization. | Optimal polymerization occurs at low surface coverage of the this compound linker to avoid catalyst deactivation. illinois.edu |

| Monomer Reactivity | Determines the rate of polymer chain growth. | Strained olefins like norbornene derivatives readily undergo ROMP. illinois.edu |

| Ambient Humidity | Influences the formation of the initial SAM. | Higher humidity can increase the rate of SAM formation but may also lead to the formation of polysiloxane particles. nih.gov |

This table summarizes key findings from research on the use of this compound in SI-ROMP.

Photopolymerization for Film Fabrication

While SI-ROMP is a prominent method, photopolymerization represents an alternative strategy for creating polymer films from surfaces functionalized with unsaturated groups like the octenyl moiety of this compound. This technique involves the use of photoinitiators that, upon exposure to light of a specific wavelength (typically UV), generate reactive species (radicals or cations) that can initiate polymerization of the vinyl groups. This allows for spatial control over the polymerization process, enabling the creation of patterned polymer films.

Applications in Advanced Materials and Nanoscience

Engineering of Functional Surfaces

The ability of 7-Octenyltrichlorosilane to form robust, covalently bound self-assembled monolayers (SAMs) on hydroxylated surfaces makes it an invaluable tool for precisely engineering the properties of materials at the molecular level.

The formation of a SAM of this compound on a substrate like silica (B1680970) or a metal oxide fundamentally alters its surface properties. The trichlorosilyl (B107488) group reacts with surface hydroxyl (-OH) groups, forming strong siloxane (Si-O-Si) bonds that anchor the molecule to the surface. The eight-carbon alkyl chain then orients away from the surface, creating a dense, non-polar, hydrocarbon-rich interface.

This new interface significantly reduces the surface energy of the material, transitioning it from a typically hydrophilic state to a hydrophobic one. Hydrophobic surfaces are characterized by their ability to repel water, a property that is critical in applications such as anti-fouling coatings, moisture barriers, and microfluidics. nih.gov The modification of surfaces with alkyltrichlorosilanes is a well-established strategy for achieving controlled wettability. psu.edu While specific contact angle data for this compound is not detailed in the available research, the principle is consistent with other long-chain alkylsilanes used for creating low-energy, water-repellent surfaces. nih.gov

Beyond simply altering wettability, this compound is instrumental in preparing surfaces for specific biological interactions, a key requirement for biomedical implants and devices. sigmaaldrich.com Surface modification is a crucial strategy for improving the biocompatibility of materials that will be in contact with blood or tissue. nih.govrsc.org

The true utility of this compound in this context lies in its terminal vinyl group. This reactive handle allows for the covalent immobilization of a wide range of biomolecules. nih.gov For instance, proteins like fibronectin or specific peptides containing the Arg-Gly-Asp (RGD) sequence, which are known to promote cell attachment, can be linked to the vinyl-terminated surface. nih.govmdpi.com This process transforms an otherwise bio-inert or non-specific surface into one that can actively and selectively engage with cells, promoting adhesion, proliferation, and guiding tissue integration. nih.gov This functionalization is critical for applications such as orthopedic implants, where firm adhesion between the implant and bone tissue is necessary for success. sigmaaldrich.com The silane (B1218182) layer provides a stable foundation for building these complex, bioactive interfaces. nih.govnih.gov

Fabrication of Nanostructured Materials

This compound is a key precursor in bottom-up fabrication techniques for creating highly ordered, nanoscale materials with novel electronic and mechanical properties.

In the field of thin-film fabrication, this compound is used as a precursor in Molecular Layer Deposition (MLD), a technique analogous to Atomic Layer Deposition (ALD) used for creating organic and hybrid organic-inorganic films with angstrom-level precision. MLD relies on sequential, self-limiting surface reactions to build films one molecular layer at a time.

Research has demonstrated the use of this compound, often in combination with inorganic precursors like diethylzinc (B1219324) (DEZ) and water, to create hybrid inorganic-organic superlattices and nanolaminates. researchgate.netdtic.milrsc.orgrsc.org These nanolaminates consist of alternating, distinct layers of an inorganic material (like Zinc Oxide, ZnO) and an organic component derived from the silane. beilstein-journals.orgmdpi.com The inclusion of the flexible organic layer derived from this compound can impart structural flexibility to the resulting nanolaminate film. A thin-film transistor fabricated using a ZnO nanolaminate structure incorporating this compound exhibited high performance, as detailed in the table below.

| Property | Value |

| Field Effect Mobility | 7 cm²/(V·s) |

| Operating Voltage | 3 V |

| On/Off Current Ratio | 10⁶ |

| Threshold Voltage | 0.6 V |

Table 1: Performance characteristics of a thin-film transistor utilizing a nanolaminate containing this compound.

While direct research specifically detailing the integration of this compound into 3D-printed structures is limited, the surface functionalization of 3D-printed materials with organosilanes is a recognized and valuable strategy. nih.govresearchgate.net Many materials used in high-resolution 3D printing, such as photopolymer resins, can have their surface chemistry modified post-fabrication. nih.govnih.govchemrxiv.org

Silanization can be used to covalently bond a functional layer to the surface of a printed part, altering properties like wettability. nih.govresearchgate.net The bifunctional nature of this compound makes it an ideal candidate for such applications. After a micro or nanostructure is printed, its surface can be treated with the silane. The trichlorosilyl group would anchor the molecule to the polymer surface (provided it has suitable reactive sites, which can often be generated via plasma treatment), while the terminal vinyl group would uniformly populate the exterior. hengdasilane.com This exposed vinyl group serves as a reactive site for subsequent chemical modifications, such as thiol-ene "click" chemistry, allowing for the attachment of a wide range of molecules to endow the 3D-printed structure with specific chemical or biological functionality.

Development of Sensors and Biosensors

The development of advanced sensors and biosensors often relies on the stable immobilization of a recognition element (e.g., an enzyme, antibody, or DNA strand) onto a transducer surface. nih.govresearchgate.netnih.gov this compound is an effective surface modifier for this purpose, providing a stable and reactive platform for attaching these biological components. sigmaaldrich.com

The process typically involves first treating the sensor substrate (often made of silica, glass, or metal oxides like ZnO) with this compound to form a durable, covalently bound monolayer. nih.govbeilstein-journals.org This step creates a surface rich in reactive vinyl groups. These groups can then be used to covalently link the desired bioreceptor molecules. nih.govresearchgate.net The covalent attachment is crucial for the long-term stability and reusability of the biosensor, preventing the bioreceptor from leaching away during operation. uni-muenchen.dediva-portal.org This method of functionalization is a cornerstone of biosensor design, enabling the specific detection of analytes through techniques like Surface Plasmon Resonance (SPR) or electrochemical methods. mdpi.com

Composites and Adhesion Promotion

The bifunctional nature of this compound makes it an effective coupling agent for improving the interfacial adhesion between dissimilar materials, particularly in the fabrication of high-performance composite materials.

A significant challenge in materials science is ensuring strong and durable adhesion between organic polymers and inorganic substrates (e.g., glass, metals, ceramics). This compound acts as a molecular bridge at the interface of these two materials.

The mechanism involves a two-step process. First, the trichlorosilyl group of the molecule reacts with water (hydrolysis) to form silanol (B1196071) groups (Si-OH). These silanols then condense with the hydroxyl groups present on the surface of the inorganic substrate, forming strong, covalent siloxane (Si-O-Si) bonds. This creates a robust link between the silane and the inorganic material. Subsequently, the outward-facing octenyl group, with its terminal double bond, can become physically entangled with or, more effectively, co-polymerize with the organic polymer matrix during the curing process. This creates a covalent link to the polymer, completing the bridge and dramatically enhancing the interfacial adhesion and, consequently, the mechanical and environmental durability of the composite material.

Carbon nanotubes (CNTs) are known for their exceptional mechanical properties, but their tendency to agglomerate and their poor interfacial bonding with polymer matrices can limit their effectiveness as reinforcing agents. Surface functionalization of CNTs is a key strategy to overcome these limitations.

Research has demonstrated the successful use of this compound to functionalize multiwalled carbon nanotubes (MWNTs). In one study, MWNTs were treated with the silane to create a siloxane network on their surface. These functionalized MWNTs were then incorporated into a Sylgard®184 silicone elastomer matrix. The key finding was that the terminal vinyl group of the this compound molecule played a crucial role. During the in-situ polymerization of the silicone, the vinyl groups on the CNT surface formed covalent bonds with the forming polymer matrix. This covalent linkage, combined with improved dispersion, led to a significant enhancement in the mechanical properties of the composite. At a loading of just 0.2 wt% of the functionalized MWNTs, the Young's modulus of the composite increased by up to 50%.

Table 1: Effect of this compound Functionalization on MWNT/Silicone Composite Properties

| Property | Observation |

| MWNT Dispersion | Enhanced compatibility with the silicone matrix due to the siloxane network coating. |

| Interfacial Bonding | Covalent links formed between the terminal vinyl groups and the host matrix. |

| Young's Modulus | Increased by up to 50% with only 0.2 wt% loading of functionalized MWNTs. |

Data synthesized from research findings on MWNTs functionalized with this compound.

Advanced Lithography and Patterning

In the field of microelectronics and nanofabrication, lithography is used to create intricate patterns on substrates. Self-assembled monolayers of organosilanes are increasingly being used in advanced, non-photolithographic patterning techniques. azom.com

This compound can form a uniform, thin monolayer on a substrate like silicon dioxide. This SAM can be used in several lithographic strategies. For instance, it can act as an ultrathin resist. Techniques such as scanning probe lithography or electron beam lithography can be used to selectively modify or remove regions of the SAM, creating a chemical pattern on the surface.

Furthermore, the vinyl-terminated surface can be patterned photocatalytically. nih.govacs.org By exposing the SAM to UV light through a mask, the chemical nature of the exposed areas can be altered, for example, by inducing polymerization or oxidation of the double bonds. This patterned chemical functionality can then be used to guide the selective deposition of other materials or the self-assembly of block copolymers for creating high-resolution nanostructures. nih.gov The vinyl group provides a reactive template that is amenable to a variety of patterning and subsequent functionalization schemes essential for advanced lithography.

Future Directions and Emerging Research Areas

Novel Derivatizations and Functionalization Strategies

The future of 7-octenyltrichlorosilane is intrinsically linked to the development of new chemical modifications that expand its utility. The terminal vinyl group serves as a key platform for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

One promising area of research involves the derivatization of the terminal alkene. For instance, researchers have demonstrated that the alkene group in this compound (7-OTS) can be converted into a carboxylic acid (COOH) group through treatment with ozone (O₃). researchgate.net This transformation is significant as it changes the surface character from hydrophobic to hydrophilic and provides a new reactive site for subsequent coupling reactions, such as amidation, to attach biomolecules or other polymers.

Another key strategy involves using this compound to functionalize nanomaterials. Research has shown its effectiveness in modifying multi-walled carbon nanotubes (MWCNTs). researchgate.netresearchgate.net In this process, the trichlorosilyl (B107488) group of 7-OTS reacts with hydroxyl groups on the surface of oxidized MWCNTs, creating a robust siloxane linkage. researchgate.net The outward-facing octenyl groups can then participate in the polymerization of a surrounding matrix, such as silicone, creating covalent bonds between the nanofiller and the polymer. researchgate.net This approach significantly improves the dispersion of nanotubes within the composite material and enhances its mechanical properties. researchgate.net The terminal vinyl group is essential for this covalent integration, leading to a 50% increase in the Young's modulus at loadings as low as 0.2 wt%. researchgate.net

Future derivatization strategies may explore a wider range of reactions at the terminal double bond, including:

Hydrosilylation: To introduce additional silane (B1218182) functionalities.

Thiol-ene "click" chemistry: For the efficient attachment of thiol-containing molecules, such as peptides or fluorescent dyes.

Epoxidation: To create reactive epoxide rings for subsequent ring-opening reactions.

Polymerization: Using the vinyl group to initiate surface-grafted polymers via techniques like Ring-Opening Metathesis Polymerization (ROMP). amazonaws.com

These strategies will enable the creation of highly complex and tailored surfaces for advanced applications.

Integration with Emerging Fabrication Technologies

The compatibility of this compound with advanced manufacturing processes is critical for its application in next-generation devices. Its ability to form stable self-assembled monolayers (SAMs) makes it an ideal candidate for surface modification in various high-tech fabrication methods. smolecule.compnas.org

Molecular and Atomic Layer Deposition (MLD/ALD): this compound is being utilized in MLD and ALD to create organic-inorganic hybrid thin films with molecular-level precision. researchgate.netbeilstein-journals.org In these processes, 7-OTS and an inorganic precursor, such as trimethylaluminum (B3029685) (TMA), are pulsed sequentially into a reaction chamber. researchgate.net This method allows for the fabrication of uniform, amorphous hybrid films with excellent insulating properties and a relatively high dielectric constant (approx. 5.0). researchgate.net These hybrid materials are being explored as gate dielectrics in zinc oxide-based thin-film transistors (TFTs), demonstrating the potential for 7-OTS in the development of flexible electronics. researchgate.net

3D Printing and Microfabrication: In the realm of 3D printing and microfabrication, this compound is used to control the surface properties of substrates, which in turn dictates the morphology of printed structures. mdpi.comnih.gov In a technique known as FluidFM, which combines microfluidics with atomic force microscopy for nanolithography, substrates are coated with 7-OTS to create a strongly hydrophobic surface. mdpi.com This hydrophobicity confines the dispensed liquid polymer ink, resulting in taller, more defined nanostructures compared to those printed on hydrophilic surfaces. mdpi.com This level of control is essential for creating sophisticated 3D microscaffolds for applications in cell biology and regenerative medicine. mdpi.com

Future integration will likely see 7-OTS used in combination with other advanced fabrication technologies, such as two-photon polymerization, to create complex, functional micro- and nanostructures with tailored chemical and physical properties. nanoscribe.commicrolight3d.com

Exploration of New Application Domains in Research

The unique properties of this compound-modified surfaces are opening doors to new areas of scientific inquiry, particularly in biotechnology and advanced materials.

Advanced Nanocomposites: The functionalization of fillers like carbon nanotubes with this compound is a key step in creating the next generation of polymer nanocomposites. researchgate.netresearchgate.net By creating strong covalent links between the filler and a silicone elastomer matrix, these composites exhibit significantly improved mechanical strength and electrical properties. researchgate.netresearchgate.net This research paves the way for the development of flexible, stretchable, and conductive materials for applications in soft robotics, wearable sensors, and heat-dissipating materials. researchgate.netresearchgate.net

Biomolecular Research and Biosensors: The ability to create well-defined, hydrophobic surfaces using this compound has been exploited in fundamental biological research. pnas.org For example, glass surfaces treated with 7-OTS are used for the "combing" of single DNA molecules. pnas.org The process involves stretching DNA molecules onto the hydrophobic surface, allowing for the direct visualization of molecular processes like transcription by RNA polymerase at the single-molecule level. pnas.org Furthermore, controlled surface functionalization with 7-OTS is being investigated for studying the self-assembly of peptides, such as those associated with Alzheimer's disease, which could provide insights into disease mechanisms. acs.org

Engineered Biomaterials: In tissue engineering, surfaces and scaffolds functionalized with 7-OTS and its derivatives are being used to create specific environments for cell culture. mdpi.com By controlling surface chemistry and topography through microfabrication techniques, it is possible to guide cell attachment and potentially influence stem cell differentiation, offering new tools for regenerative medicine. mdpi.com

The continued exploration of this compound in these and other emerging fields promises to yield new materials and technologies with significant scientific and commercial impact.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 7-octenyltrichlorosilane, and how do they influence its reactivity in surface functionalization?

- Methodological Answer : Key properties include molecular weight (245.6492 g/mol), molecular formula (C₈H₁₅Cl₃Si), and a hydrophobic carbon chain with a terminal trichlorosilane group. The trichlorosilane moiety enables covalent bonding with hydroxylated surfaces (e.g., glass, silicon), while the alkenyl chain provides flexibility for subsequent functionalization (e.g., thiol-ene "click" chemistry). Characterization via NMR (¹H, ¹³C, ²⁹Si) and FTIR confirms purity and structural integrity. Ensure anhydrous conditions during synthesis to prevent premature hydrolysis .

| Property | Value |

|---|---|

| Molecular Weight | 245.6492 g/mol |

| XlogP | Not available |

| Rotatable Bonds | 6 |

| Topological Polar Surface Area | 0 Ų |

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer : Store in sealed, moisture-free containers under inert gas (e.g., argon) at 2–8°C. Use in a fume hood with PPE (gloves, goggles) to avoid inhalation or skin contact. Reactivity with moisture generates HCl, necessitating rigorous drying of substrates before functionalization. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. What are the standard protocols for synthesizing and characterizing this compound?

- Methodological Answer : Synthesize via hydrosilylation of 1,7-octadiene with trichlorosilane using a platinum catalyst. Purify via vacuum distillation. Characterization includes:

- NMR : Confirm alkene proton signals (δ 5.0–5.8 ppm) and trichlorosilane absence of impurities.

- FTIR : Peaks at ~2140 cm⁻¹ (Si-Cl stretching) and ~1600 cm⁻¹ (C=C).

- Elemental Analysis : Verify C, H, and Cl content (±0.3% theoretical). Report purity ≥98% for reproducible surface coatings .

Q. How is this compound used to prepare self-assembled monolayers (SAMs), and what are common characterization techniques?

- Methodological Answer : SAMs are formed by immersing hydroxylated substrates (e.g., SiO₂) in a 1–5 mM solution of this compound in anhydrous toluene. Optimize immersion time (1–24 hrs) and temperature (20–50°C) to balance monolayer density and disorder. Characterize using:

- Contact Angle Goniometry : Hydrophobicity increases with successful SAM formation.

- Ellipsometry : Thickness ~1.2–1.8 nm confirms monolayer coverage.

- AFM/XPS : Detect surface roughness and elemental composition (Si, Cl) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound to achieve high-density, defect-free SAMs?

- Methodological Answer : Use statistical design of experiments (DoE) to test variables: solvent polarity (toluene vs. hexane), humidity (<5% RH), and substrate pretreatment (piranha cleaning vs. plasma oxidation). Monitor SAM quality via spectroscopic ellipsometry and AFM. For example, plasma-cleaned SiO₂ yields denser monolayers due to higher surface hydroxyl density. Include negative controls (unmodified substrates) to validate covalent bonding .

Q. What analytical strategies resolve contradictions in SAM thickness or hydrophobicity data across studies?

- Methodological Answer : Discrepancies often arise from substrate roughness or incomplete drying. Cross-validate using multiple techniques:

- XPS : Quantify Cl signal to assess silane attachment.

- Grazing-Incidence XRD : Detect molecular packing order.

- Comparative Studies : Replicate protocols from literature with strict humidity control. Report raw data and environmental conditions to enable meta-analysis .

Q. How does the alkene group in this compound enable post-functionalization, and what are the limitations?

- Methodological Answer : The terminal alkene allows thiol-ene reactions for attaching biomolecules (e.g., DNA, proteins) or polymers. Limitations include:

- Stereoselectivity : Radical-mediated thiol-ene reactions may yield mixed regiochemistry.

- Oxidation : Prolonged air exposure degrades the alkene. Mitigate by working under nitrogen and using fresh reagents. Validate functionalization success via fluorescence labeling (e.g., FITC-thiol) .

Q. What methodological safeguards ensure reproducibility in studies using this compound?

- Methodological Answer :

- Blinding : Use coded samples to reduce bias in data interpretation.

- Replicates : Perform triplicate experiments with independent substrate batches.

- Reporting Standards : Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental details (e.g., solvent purity, reaction times) .

Q. How can this compound be integrated with spectroscopic techniques to study interfacial dynamics?

- Methodological Answer : Combine SAMs with:

- Surface-Enhanced Raman Spectroscopy (SERS) : Detect conformational changes in attached molecules.

- Electrochemical Impedance Spectroscopy (EIS) : Monitor charge transfer resistance changes due to surface modifications. Calibrate using redox probes (e.g., Fe(CN)₆³⁻/⁴⁻) .

Data Reporting and Validation

- Reference Standards : Use CAS 52217-52-4 for unambiguous identification .

- Data Sharing : Deposit raw spectra and microscopy images in repositories like Zenodo, citing DOIs in publications .

- Critical Analysis : Apply the Cochrane Handbook principles to assess bias in experimental design (e.g., allocation concealment, blinding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.